5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate
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Overview
Description
5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate is a chemical compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of an aminomethyl group attached to the benzothiadiazole ring, along with a hydrochloride hydrate form. Benzothiadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate typically involves the reaction of 2,1,3-benzothiadiazole with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 60-80°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or water.
Catalysts: Acid catalysts such as hydrochloric acid to promote the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Crystallization or recrystallization to obtain the pure hydrochloride hydrate form.
Quality Control: Analytical techniques like HPLC or NMR to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzothiadiazole ring to more reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the benzothiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines, thiols, or halides for substitution reactions.
Major Products Formed
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Reduced benzothiadiazole derivatives.
Substitution Products: Various substituted benzothiadiazole derivatives.
Scientific Research Applications
5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or DNA, depending on the application.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)-2-adamantanol hydrochloride hydrate
- Benzamidine hydrochloride hydrate
Comparison
Compared to similar compounds, 5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate is unique due to its specific benzothiadiazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H10ClN3OS |
---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
2,1,3-benzothiadiazol-5-ylmethanamine;hydrate;hydrochloride |
InChI |
InChI=1S/C7H7N3S.ClH.H2O/c8-4-5-1-2-6-7(3-5)10-11-9-6;;/h1-3H,4,8H2;1H;1H2 |
InChI Key |
XSWHKFLUNQBPDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C=C1CN.O.Cl |
Origin of Product |
United States |
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